molecular formula C21H18ClN5O3 B2845649 2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1251591-66-8

2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2845649
CAS No.: 1251591-66-8
M. Wt: 423.86
InChI Key: ZXCKAZASNRZPOD-UHFFFAOYSA-N
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Description

2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound demonstrates high inhibitory activity, making it a valuable pharmacological probe for dissecting the complex roles of GSK-3β in cellular signaling pathways. GSK-3β is a serine/threonine kinase implicated in a wide array of critical biological processes, including Wnt/β-catenin signaling , glycogen metabolism, and cell proliferation. Dysregulation of GSK-3β is associated with the pathogenesis of several diseases, notably neurological disorders such as Alzheimer's disease , where it contributes to the hyperphosphorylation of tau protein, and various cancers where it can influence cell survival and apoptosis. Researchers utilize this inhibitor to explore potential therapeutic strategies by modulating GSK-3β activity in models of oncology, neurodegenerative disease, and diabetes . Its specific mechanism of action allows for the detailed investigation of downstream effects on transcription factors, metabolic enzymes, and apoptotic mediators, providing crucial insights into disease mechanisms and identifying novel intervention points.

Properties

IUPAC Name

2-[8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-6-7-17(14(2)10-13)24-18(28)12-27-21(29)26-9-8-23-20(19(26)25-27)30-16-5-3-4-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCKAZASNRZPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring. For example, a hydrazine derivative can react with a suitable aldehyde or ketone under acidic or basic conditions to form the triazolopyrazine core.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a chlorophenol derivative with the triazolopyrazine intermediate in the presence of a base.

    Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the triazolopyrazine intermediate with 2,4-dimethylphenylacetyl chloride or a similar reagent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 8 Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Chlorophenoxy N-(2,4-dimethylphenyl) C22H19ClN4O3* ~444.87†
2-{8-[(4-Chlorobenzyl)sulfanyl]-...-N-(4-methoxybenzyl)acetamide () 4-Chlorobenzylsulfanyl N-(4-methoxybenzyl) C22H20ClN5O3S 469.94
2-{8-[(4-Chlorobenzyl)sulfanyl]-...-N-(2,5-dimethylphenyl)acetamide () 4-Chlorobenzylsulfanyl N-(2,5-dimethylphenyl) C22H20ClN5O2S 469.94
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazinyl]-...} () 4-(2-Methylphenyl)piperazinyl N-(3-isopropylphenyl) C28H31ClN6O2 519.05

*Estimated based on structural analogy; †Calculated from formula.

  • Acetamide Groups : The 2,4-dimethylphenyl group offers moderate lipophilicity (logP ~3.5‡), intermediate between the polar 4-methoxybenzyl (logP ~2.8) and the hydrophobic 2,5-dimethylphenyl (logP ~3.7) .

‡Estimated using ChemDraw software.

Inferred Pharmacological Implications

  • Antioxidant Activity : Analogs with electron-donating groups (e.g., 4-methoxybenzyl in ) show reduced oxidative stability compared to chlorine-substituted derivatives .
  • Receptor Binding : The 2,4-dimethylphenyl group’s steric bulk may enhance selectivity for hydrophobic binding pockets compared to smaller substituents .
  • Metabolic Stability: Chlorine atoms at meta/para positions reduce CYP450-mediated metabolism relative to non-halogenated analogs .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates validated?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrazine core via cyclocondensation of hydrazine derivatives with pyrazine precursors. Subsequent functionalization includes:

  • Step 1 : Condensation of 3-chlorophenol with a triazolopyrazine intermediate under alkaline conditions to introduce the phenoxy group.
  • Step 2 : Acetamide coupling via nucleophilic substitution between the triazolopyrazine intermediate and 2,4-dimethylphenylamine, using coupling agents like EDCI/HOBt .
  • Validation : Intermediates are characterized by 1H/13C NMR to confirm regioselectivity and HPLC (>98% purity) to ensure minimal side products. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., 3-chlorophenoxy at C8) and acetamide linkage. Key signals include aromatic protons (δ 6.8–8.1 ppm) and carbonyl resonances (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 480.1325) .
  • HPLC-DAD : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Temperature Control : Lower temperatures (0–10°C) minimize side reactions during acetamide coupling .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2) enhance cyclization efficiency by 20–30% .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing reaction time by 40% .
  • Data-Driven Approach : Design of Experiments (DoE) models correlate variables (pH, temp) with yield .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

  • Assay Standardization : Use isogenic cell lines and uniform ATP quantification (e.g., CellTiter-Glo®) to reduce variability .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., replacing 3-chlorophenoxy with pyrrolidine) to identify critical pharmacophores .
  • Meta-Analysis : Pool data from kinase inhibition assays (e.g., JAK2 vs. EGFR) to clarify target specificity .

Q. What computational strategies predict target interactions and guide lead optimization?

  • Molecular Docking : AutoDock Vina simulates binding to kinase domains (e.g., JAK2; ΔG = −9.2 kcal/mol) .
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at C3-oxo and C8-phenoxy) .
  • MD Simulations : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

Methodological Notes

  • Contradiction Management : Conflicting cytotoxicity data may arise from assay endpoints (e.g., MTT vs. apoptosis markers). Validate via orthogonal methods (flow cytometry) .
  • Scale-Up Challenges : Address low yields in final steps via gradient recrystallization (ethanol/water) .

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